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molecular formula C7H3BrF4O B017595 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene CAS No. 105529-58-6

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

Cat. No. B017595
M. Wt: 259 g/mol
InChI Key: SBSFDYRKNUCGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187478B2

Procedure details

49 g 1-Bromo-3-fluoro-4-trifluoromethoxybenzene was stirred into 100 mL dimethylacetamide together with 20 g copper(I)cyanide at 140° C. overnight. Additional 10 g copper cyanide was added and heating was continued at 150° C. for 4 h. Further 12 g copper cyanide was added and stirring continued at 150° C. overnight. After cooling, the mixture was filtered through Celite/Cellulose and washed with ethyl acetate. The filtrate was added to ice water and filtered again through Celite/Cellulose. The filtrate was extracted with ethyl acetate (×3), dried over magnesium sulfate and concentrated to provide a brown oil which was distilled at 7 mbar and 60° C. to yield two product fractions with 23.5 g and 12 g (content 80%) yield.
Quantity
49 g
Type
reactant
Reaction Step One
Name
copper(I)cyanide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[C:4]([F:13])[CH:3]=1.[Cu][C:15]#[N:16].[Cu](C#N)C#N>CC(N(C)C)=O>[F:10][C:9]([F:12])([F:11])[O:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[CH:3][C:4]=1[F:13]

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC(F)(F)F)F
Name
copper(I)cyanide
Quantity
20 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[Cu](C#N)C#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued at 150° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite/Cellulose
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was added to ice water
FILTRATION
Type
FILTRATION
Details
filtered again through Celite/Cellulose
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a brown oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 7 mbar and 60° C.
CUSTOM
Type
CUSTOM
Details
to yield two product fractions with 23.5 g and 12 g (content 80%)
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(OC1=C(C=C(C#N)C=C1)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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